molecular formula C15H22O B11957180 Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol CAS No. 97498-15-2

Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol

Cat. No.: B11957180
CAS No.: 97498-15-2
M. Wt: 218.33 g/mol
InChI Key: QYPULOGCXZHATA-UHFFFAOYSA-N
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Description

Bicyclo(922)pentadeca-1(14),11(15),12-trien-5-ol is a unique organic compound with the molecular formula C15H22O It is characterized by a bicyclic structure with multiple double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by various functional group transformations to introduce the hydroxyl group at the desired position. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to form saturated bicyclic compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products

    Oxidation: Formation of bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-one.

    Reduction: Formation of bicyclo(9.2.2)pentadecane derivatives.

    Substitution: Formation of halogenated bicyclo(9.2.2)pentadeca-1(14),11(15),12-triene compounds.

Scientific Research Applications

Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating enzyme activity or receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-3-ol
  • Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one
  • Bicyclo(9.2.2)pentadeca-1(14),11(15),12-triene

Uniqueness

Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol is unique due to the position of the hydroxyl group, which significantly influences its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with other molecules and its overall stability.

Properties

CAS No.

97498-15-2

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-ol

InChI

InChI=1S/C15H22O/c16-15-7-3-1-2-5-13-9-11-14(12-10-13)6-4-8-15/h9-12,15-16H,1-8H2

InChI Key

QYPULOGCXZHATA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CCCC2=CC=C(CC1)C=C2)O

Origin of Product

United States

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